2-Chloro-7-fluorobenzo[d]oxazole

Antiproliferative Activity Antibacterial Activity SAR Analysis

This 2-chloro-7-fluoro derivative is a privileged synthetic intermediate with two electronically distinct, orthogonal reactive handles for sequential Pd-catalyzed cross-coupling and SNAr functionalization. This specific substitution pattern is essential for developing fluorobenzoxazolyloxyacetamide herbicides and for hit-to-lead campaigns targeting dual anticancer/antimicrobial agents, as the chloro-substituent drives antiproliferative activity while the fluoro-group confers antibacterial potency. Procure this precise building block to unlock rapid analog generation for your drug discovery and agrochemical programs.

Molecular Formula C7H3ClFNO
Molecular Weight 171.55 g/mol
CAS No. 153403-52-2
Cat. No. B171488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7-fluorobenzo[d]oxazole
CAS153403-52-2
Synonyms2-Chloro-7-fluorobenzo[d]oxazole
Molecular FormulaC7H3ClFNO
Molecular Weight171.55 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)OC(=N2)Cl
InChIInChI=1S/C7H3ClFNO/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H
InChIKeyUSZLFNXVGKQFGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-7-fluorobenzo[d]oxazole (CAS 153403-52-2): Key Physicochemical and Safety Baseline for Research Procurement


2-Chloro-7-fluorobenzo[d]oxazole (CAS 153403-52-2) is a halogenated heterocyclic building block belonging to the 1,3-benzoxazole class. It possesses a molecular weight of 171.56 g/mol and a predicted boiling point of 206.9±13.0 °C . Its safety profile, as per vendor technical datasheets, indicates it is a warning-level acute oral toxin (H302), a skin irritant (H315), and an eye irritant (H319), with a predicted density of 1.482±0.06 g/cm³ . This compound serves as a critical synthetic intermediate rather than a final active ingredient, with documented utility in generating fluorobenzoxazolyloxyacetamide herbicides [1].

Procurement Risk: Why Generic 2-Chloro- or 7-Fluoro-Benzoxazole Substitution Cannot Be Assumed for 153403-52-2


The simultaneous presence of an electron-withdrawing 2-chloro substituent and a 7-fluoro atom in 2-chloro-7-fluorobenzo[d]oxazole creates a unique electronic and steric environment that dictates its specific reactivity and biological profile. Literature on benzoxazole structure-activity relationships (SAR) demonstrates that chloro-substituted series drive enhanced antiproliferative activity, while fluoro-substituted series confer potent Gram-positive antibacterial activity [1]. Simply procuring a mono-halogenated analog (e.g., 2-chlorobenzoxazole or 7-fluorobenzoxazole) cannot replicate this dual-activity potential. Furthermore, the specific substitution pattern is critical for its documented utility in generating herbicidal fluorobenzoxazolyloxyacetamides, as described in Bayer AG's foundational patent, where the 2-chloro-7-fluoro combination is explicitly specified [2].

Quantitative Differentiation Guide: Selecting 2-Chloro-7-fluorobenzo[d]oxazole (153403-52-2) over Mono-Halogenated Analogs


Dual Halogen Substitution Drives Distinct Antiproliferative and Antibacterial Potency Compared to Non-Halogenated or Mono-Substituted Benzoxazoles

A 2022 study on bisbenzoxazole derivatives provides class-level SAR evidence differentiating the biological contributions of chloro versus fluoro substituents. The series bearing chloro-substituents (9–12) exhibited antiproliferative activity with IC50 values in the range of 0.045–0.342 µM, demonstrating higher selectivity than other series. Conversely, the fluoro-substituted series (14–16) displayed potent antibacterial activity against Gram-positive Enterococcus faecalis with a MIC of 62.5 μg/mL [1]. As 2-chloro-7-fluorobenzo[d]oxazole uniquely contains both substituents, it represents a privileged scaffold for programs requiring concurrent exploration of both activity spaces, unlike mono-halogenated comparators such as 2-chlorobenzoxazole or 7-fluorobenzoxazole, which would bias the profile toward only one of these activities.

Antiproliferative Activity Antibacterial Activity SAR Analysis

Verified Utility as a Key Intermediate for Agrochemical Fluorobenzoxazolyloxyacetamide Herbicides

The compound's primary industrial value is demonstrated in a 1994 patent assigned to Bayer AG, which explicitly describes the use of 2-chloro-7-fluoro-benzoxazole as a reactant to produce fluorobenzoxazolyloxyacetamide derivatives. These derivatives act as complete or selective herbicides, useful as defoliants, weedkillers, or agents for destroying broadleaf trees [1]. This provides a specific, commercialized application path for the compound that is not documented for its non-fluorinated or non-chlorinated analogs in the context of this exact herbicidal scaffold.

Agrochemical Intermediate Herbicide Synthesis Fluorobenzoxazolyloxyacetamide

Favorable CYP450 Inhibition Profile: >20 µM IC50 Against CYP2E1, 2B6, and 2A6 in Human Liver Microsomes

Data from BindingDB (curated by ChEMBL) indicates that 2-chloro-7-fluorobenzo[d]oxazole exhibits low inhibitory potential against key human cytochrome P450 enzymes. In human liver microsome assays, the IC50 values for inhibition of CYP2E1 (chlorzoxazone 6-hydroxylation), CYP2B6 (bupropion hydroxylation), and CYP2A6 (coumarin 7-hydroxylation) were all reported as >20,000 nM (>20 µM) [1]. This suggests a reduced risk of CYP-mediated drug-drug interactions compared to more potent benzoxazole-based CYP inhibitors (e.g., some amide derivatives with nanomolar CYP3A4 inhibition).

CYP450 Inhibition Drug Metabolism ADME Profiling

Electron-Withdrawing Dual Halogen Pattern Enhances Reactivity for Cross-Coupling and Nucleophilic Aromatic Substitution

The presence of both a 2-chloro and a 7-fluoro substituent on the benzoxazole core creates a strongly electron-deficient aromatic system. Literature on halogenated benzoxazoles indicates that such electron-withdrawing effects stabilize transition states in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and facilitate further functionalization via nucleophilic aromatic substitution (SNAr) . This enhanced reactivity is superior to that of non-halogenated benzoxazole, which lacks these activating groups, and offers a more versatile handle for diversification compared to mono-halogenated analogs, which provide only a single reactive site.

Cross-Coupling Nucleophilic Aromatic Substitution Synthetic Intermediate

High-Value Application Scenarios for 2-Chloro-7-fluorobenzo[d]oxazole (153403-52-2) in R&D and Industrial Procurement


Medicinal Chemistry: Fragment-Based Drug Discovery Targeting Multi-Functional or Dual-Activity Leads

Given the class-level SAR evidence that chloro-substituents drive antiproliferative activity and fluoro-substituents confer antibacterial potency [1], 2-chloro-7-fluorobenzo[d]oxazole serves as a privileged fragment for hit-to-lead campaigns aiming to develop dual-acting anticancer/antimicrobial agents. Its low CYP inhibition risk (>20 µM IC50 against major isoforms) further supports its selection as a starting point for optimizing drug-like properties [2].

Agrochemical R&D: Synthesis of Next-Generation Fluorobenzoxazolyloxyacetamide Herbicides

The compound is a key reactant in the established synthesis of fluorobenzoxazolyloxyacetamide herbicides, as per Bayer AG's patented methodology [3]. Procurement of this specific 2-chloro-7-fluoro derivative is essential for generating the precise substitution pattern required for herbicidal activity, enabling agrochemical researchers to explore new analogs or optimize existing lead series.

Synthetic Methodology: Development of Sequential Cross-Coupling and SNAr Functionalization Routes

The dual halogen (2-Cl and 7-F) substitution provides two electronically distinct reactive handles on the benzoxazole core. This enables synthetic chemists to perform sequential, orthogonal functionalization via palladium-catalyzed cross-coupling at the 2-chloro position followed by SNAr at the 7-fluoro position (or vice versa) . This is a valuable strategy for generating diverse compound libraries for biological screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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